ETHYL 4-(3-METHANESULFONAMIDOPHENYL)-2-OXO-6-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE
Description
ETHYL 4-(3-METHANESULFONAMIDOPHENYL)-2-OXO-6-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE is a structurally complex cyclohexene derivative featuring a methanesulfonamide-substituted phenyl ring, a thiophene moiety, and an ester group. The compound’s cyclohexene core, conjugated with electron-withdrawing groups (e.g., 2-oxo), may influence its reactivity and binding properties.
Properties
IUPAC Name |
ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S2/c1-3-26-20(23)19-16(18-8-5-9-27-18)11-14(12-17(19)22)13-6-4-7-15(10-13)21-28(2,24)25/h4-10,12,16,19,21H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAKWXMOSMTFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-METHANESULFONAMIDOPHENYL)-2-OXO-6-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated cyclohexene intermediate.
Attachment of the Methanesulfonamido Group: The methanesulfonamido group can be introduced through a nucleophilic substitution reaction using methanesulfonyl chloride and an amine derivative of the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-METHANESULFONAMIDOPHENYL)-2-OXO-6-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclohexene ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamido group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Methanesulfonyl chloride, various nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
The compound Ethyl 4-(3-methanesulfonamidophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, supported by data tables and case studies.
Pharmaceutical Development
This compound is being explored for its potential as a pharmacological agent. Research indicates that compounds with similar structures can exhibit anti-cancer properties, particularly through the inhibition of specific proteins involved in cancer cell proliferation.
Case Study: HSP90 Inhibition
A related compound was studied for its ability to inhibit heat shock protein 90 (HSP90), a molecular chaperone involved in stabilizing many oncogenic proteins. The study revealed that certain derivatives demonstrated significant anti-tumor activity in xenograft models without causing substantial toxicity, suggesting a promising pathway for further research on ethyl derivatives targeting HSP90 .
Antimicrobial Activity
Research has indicated that compounds with sulfonamide groups exhibit antimicrobial properties. The methanesulfonamide moiety in this compound suggests potential efficacy against bacterial infections.
Case Study: Antibacterial Testing
In vitro studies have shown that sulfonamide-containing compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Further exploration of this compound in this context could yield significant findings .
Agricultural Applications
The compound's structural characteristics may also lend themselves to agrochemical applications, particularly as a pesticide or herbicide.
Case Study: Pesticidal Efficacy
Research into similar cyclohexene derivatives has demonstrated effectiveness as fungicides and herbicides, suggesting that this compound could be evaluated for its potential to control agricultural pests .
Mechanism of Action
The mechanism of action of ETHYL 4-(3-METHANESULFONAMIDOPHENYL)-2-OXO-6-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methanesulfonamido group can interact with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives documented in the literature.
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Differences :
- The cyclohexene core in the target compound contrasts with pyrimidine (a six-membered ring with two nitrogens) and chromene (a fused benzene-pyran ring) systems in analogs. These differences influence electronic properties and conformational flexibility, which are critical for interactions with biological targets.
- Pyrimidine derivatives (e.g., Ethyl 4-methyl-2-oxo-6-thiophen-2-yl-3,6-dihydro-1H-pyrimidine-5-carboxylate) often exhibit enhanced hydrogen-bonding capabilities due to nitrogen atoms, whereas cyclohexene derivatives may prioritize hydrophobic interactions .
Functional Group Variations: The methanesulfonamidophenyl group in the target compound is absent in the analogs listed in Table 1. Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase) and could confer unique selectivity compared to methyl or simple ester groups in analogs .
However, the SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refining small-molecule structures, including cyclohexene derivatives . Structural analogs like Ethyl 4-methyl-2-oxochromene-3-carboxylate may serve as synthetic precursors or inspiration for derivatization strategies.
Research Findings and Data Gaps
- Bioactivity: No direct studies on the target compound’s pharmacological profile are cited in the evidence. However, sulfonamide-containing analogs are frequently explored for anticancer and antibacterial activity.
- Solubility and Stability : The ester group may enhance solubility in organic solvents compared to carboxylic acid derivatives, but the bulky methanesulfonamidophenyl group could reduce aqueous solubility.
Biological Activity
Ethyl 4-(3-methanesulfonamidophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclohexene ring, a thiophene moiety, and a methanesulfonamide group. Its molecular formula is , with a molecular weight of approximately 368.43 g/mol.
- COX Inhibition : Similar compounds have been studied for their role as selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial in managing inflammation and pain. The presence of the methanesulfonamide group is believed to enhance COX-2 selectivity, potentially leading to reduced gastrointestinal side effects compared to non-selective NSAIDs .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, particularly against certain bacterial strains. The thiophene ring may contribute to this activity through its ability to interact with microbial cell membranes .
- Antitumor Potential : Investigations into similar structures have shown promise in inhibiting heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival and proliferation. Compounds that inhibit HSP90 can destabilize multiple oncogenic signaling pathways, making them potential candidates for cancer therapy .
In Vitro Studies
A study evaluating the anti-inflammatory effects of related compounds demonstrated that those with similar structural features exhibited significant COX-2 inhibitory activity. For example, a derivative with an IC50 value of 0.0032 µM showed high selectivity towards COX-2 compared to COX-1, indicating the potential effectiveness of this compound in treating inflammatory conditions .
In Vivo Studies
In vivo assessments using animal models have shown that compounds with similar structures can reduce inflammation significantly. For instance, one study reported a 67% reduction in inflammation at 5 hours post-administration of a related compound at a dosage of 1 mg/kg . This suggests that this compound may possess comparable efficacy.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, researchers administered varying doses of a structurally similar compound. The results indicated that higher doses correlated with greater reductions in swelling, supporting the hypothesis that the compound acts as an effective anti-inflammatory agent.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted on bacterial strains exposed to derivatives of the target compound. Results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this chemical framework.
Q & A
Q. What are the key considerations in designing a synthesis protocol for this compound?
The synthesis involves multi-step organic reactions, including cyclocondensation, sulfonamide coupling, and esterification. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity due to their ability to stabilize intermediates .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) may improve yield in cyclization steps .
- Temperature control : Exothermic steps (e.g., sulfonamide formation) require gradual heating to avoid side reactions . Methodological tip: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) and characterize intermediates using NMR and IR spectroscopy .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR resolve the cyclohexene ring conformation, sulfonamide proton environments, and thiophene substituent positions .
- Mass spectrometry (HRMS) : Confirms molecular weight (443.51 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in the cyclohexene core (e.g., chair vs. boat conformations) .
- HPLC : Validates purity (>95%) using reverse-phase C18 columns and UV detection .
Q. How can researchers assess the biological activity of this compound?
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinase enzymes to predict binding affinity, leveraging software such as AutoDock .
- In vitro assays : Use cell viability (MTT assay) for anticancer potential or enzyme inhibition studies (e.g., COX-2 ELISA) for anti-inflammatory activity .
- Cross-validation : Compare results with structurally similar derivatives (e.g., ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohexene analogs) to isolate structure-activity relationships .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., methanesulfonamide) influence the compound’s reactivity in further derivatization?
The methanesulfonamide group enhances electrophilicity at the cyclohexene carbonyl, enabling nucleophilic attacks (e.g., Grignard additions or amide couplings). Methodological steps:
- Substituent effects : Compare reaction rates of this compound with analogs lacking the sulfonamide group (e.g., methoxy-substituted derivatives) .
- Kinetic studies : Use UV-Vis spectroscopy to track reaction progress under varying pH and solvent conditions .
- DFT calculations : Model charge distribution to predict reactive sites .
Q. How should researchers resolve contradictions in reported biological activity data across similar cyclohexenone derivatives?
Discrepancies may arise from assay conditions or structural variations. Mitigation strategies:
- Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Purity verification : Confirm compound integrity via HPLC and elemental analysis to rule out degradation artifacts .
- Meta-analysis : Compare data from analogs with defined substitution patterns (e.g., thiophene vs. phenyl groups at position 6) .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via LC-MS .
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures and hygroscopicity risks .
- Light sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) using UV lamps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
